N'-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and hydrazide groups could play key roles in binding to the target molecules and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide: Characterized by the presence of nitro groups and a hydrazide linkage.
N’-(3-Nitrobenzylidene)-2-(4-chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of a nitro group.
N’-(3-Nitrobenzylidene)-2-(4-methoxyphenoxy)acetohydrazide: Contains a methoxy group instead of a nitro group.
Uniqueness
N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of nitro and hydrazide functionalities makes it a versatile compound for various applications.
Properties
CAS No. |
93721-83-6 |
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Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12N4O6/c20-15(10-25-14-6-4-12(5-7-14)18(21)22)17-16-9-11-2-1-3-13(8-11)19(23)24/h1-9H,10H2,(H,17,20)/b16-9+ |
InChI Key |
XCAVEILMGDLREY-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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